molecular formula C19H13ClFN3S B2566776 2-(3-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207012-95-0

2-(3-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B2566776
CAS No.: 1207012-95-0
M. Wt: 369.84
InChI Key: ZQEPSDCGSQFUFO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a sophisticated heterocyclic compound with the molecular formula C19H13ClFN3S and a molecular weight of 369.8 grams per mole. The compound is catalogued in the PubChem database under the identifier 45498353, with the Chemical Abstracts Service registry number 1207047-81-1. The systematic nomenclature reflects the complex structural arrangement, where the pyrazolo[1,5-a]pyrazine core serves as the foundational bicyclic system, with substitutions at the 2-position by a 3-chlorophenyl group and at the 4-position by a 3-fluorobenzylthio moiety. Alternative naming conventions documented in chemical databases include 2-(3-chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine and 2-(3-chlorophenyl)-4-[(4-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine, demonstrating the flexibility in chemical nomenclature for complex heterocyclic systems.

The structural complexity of this compound necessitates precise nomenclature to accurately convey its molecular architecture. The pyrazolo[1,5-a]pyrazine core represents a fused heterocyclic system where a pyrazole ring is fused to a pyrazine ring in a specific orientation, creating a rigid planar structure that serves as the foundation for further substitution. The 3-chlorophenyl substituent at the 2-position introduces both electronic and steric effects through the electron-withdrawing chlorine atom positioned meta to the point of attachment. The 3-fluorobenzylthio group at the 4-position adds additional complexity through the thioether linkage, which provides conformational flexibility while the fluorine substituent on the benzyl group contributes to the overall electronic properties of the molecule. This systematic approach to nomenclature ensures unambiguous identification of the compound within scientific literature and chemical databases.

Property Value Database Source
Molecular Formula C19H13ClFN3S PubChem
Molecular Weight 369.8 g/mol PubChem
PubChem Compound Identifier 45498353 PubChem
Chemical Abstracts Service Number 1207047-81-1 PubChem
Creation Date June 21, 2010 PubChem
Last Modification May 24, 2025 PubChem

Historical Context of Pyrazolo[1,5-a]pyrazine Derivatives

The development of pyrazolo[1,5-a]pyrazine derivatives has evolved significantly since their initial discovery, with the parent pyrazolo[1,5-a]pyrazine system first being characterized and assigned the Chemical Abstracts Service number 24973-85-1. The historical progression of this chemical class has been marked by systematic exploration of synthetic methodologies and growing recognition of their potential applications across multiple scientific disciplines. Early research focused on establishing reliable synthetic routes to the core heterocyclic system, with subsequent efforts directed toward structural diversification through strategic substitution patterns. The evolution of synthetic chemistry in this area has been particularly noteworthy, with researchers developing increasingly sophisticated approaches to construct these complex molecular architectures.

A significant milestone in the historical development of pyrazolo[1,5-a]pyrazine chemistry occurred with the publication of comprehensive synthetic protocols that enabled regiocontrolled access to diverse substitution patterns. The four-step protocol developed for the synthesis of pyrazolo[1,5-a]pyrazines from commercially available pyrazoles represented a major advancement, involving alkylation and formylation procedures followed by efficient deprotection and cyclization sequences. This methodological breakthrough provided researchers with reliable access to multiple substitution patterns, thereby facilitating systematic structure-activity relationship studies. The development of these synthetic approaches has been complemented by growing understanding of the electronic and steric factors that govern the reactivity and properties of these heterocyclic systems.

The historical context of pyrazolo[1,5-a]pyrazine research has been significantly influenced by parallel developments in related heterocyclic systems, particularly the extensively studied pyrazolo[1,5-a]pyrimidine derivatives. Research on pyrazolo[1,5-a]pyrimidines has provided valuable insights into the general principles governing the chemistry and biology of fused pyrazole systems, with many synthetic strategies and analytical approaches being successfully adapted for pyrazolo[1,5-a]pyrazine research. The recognition that pyrazolo[1,5-a]pyrimidines represent privileged scaffolds in medicinal chemistry has stimulated corresponding interest in the closely related pyrazolo[1,5-a]pyrazine systems. This cross-fertilization between related research areas has accelerated progress in understanding the fundamental chemistry and potential applications of pyrazolo[1,5-a]pyrazine derivatives.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual molecular properties to encompass its role as a representative member of an important class of fused nitrogen heterocycles. Pyrazolo[1,5-a]pyrazine derivatives have emerged as significant subjects of investigation due to their unique structural features that combine the electronic properties of both pyrazole and pyrazine rings within a single molecular framework. The rigid planar geometry imposed by the fused ring system creates distinctive electronic environments that influence both chemical reactivity and potential biological interactions. Research in this area has demonstrated that the pyrazolo[1,5-a]pyrazine scaffold serves as an excellent platform for exploring structure-activity relationships, particularly when substituted with diverse functional groups that can modulate electronic and steric properties.

The research significance of this compound class has been amplified by recognition of their potential applications across multiple scientific disciplines, ranging from medicinal chemistry to materials science. Studies have shown that pyrazolo[1,5-a]pyrazine derivatives exhibit diverse biological activities, including anticancer, antioxidant, anticonvulsant, antiparasitic, anti-inflammatory, antiviral, antibacterial, antifungal, and analgesic properties. This broad spectrum of biological activities has made them attractive targets for drug discovery research, where systematic modification of substitution patterns can lead to optimization of specific biological properties. The versatility of the pyrazolo[1,5-a]pyrazine scaffold in accommodating diverse substitution patterns while maintaining structural integrity has made it a valuable platform for combinatorial chemistry approaches.

Contemporary research in pyrazolo[1,5-a]pyrazine chemistry has increasingly focused on developing efficient synthetic methodologies that enable rapid access to structurally diverse derivatives. The development of new synthetic approaches, including novel cyclization strategies and post-functionalization methods, has expanded the accessible chemical space within this heterocyclic class. Advanced synthetic techniques, such as microwave-assisted synthesis and green chemistry approaches, have been successfully applied to pyrazolo[1,5-a]pyrazine synthesis, demonstrating the adaptability of these systems to modern synthetic methods. The integration of computational chemistry methods with experimental approaches has further enhanced understanding of the electronic properties and reactivity patterns characteristic of these heterocyclic systems.

Research Area Key Findings Reference
Synthetic Methodology Four-step regiocontrolled synthesis protocol developed
Biological Activity Anticancer activity demonstrated in lung adenocarcinoma cells
Structural Diversity Multiple substitution patterns accessible through systematic approaches
Mechanistic Studies Reaction mechanisms elucidated through density functional theory calculations
Chemical Reactivity Versatile platform for post-functionalization reactions

The continuing evolution of pyrazolo[1,5-a]pyrazine research reflects the dynamic nature of heterocyclic chemistry and the ongoing quest to discover new molecular architectures with useful properties. The particular significance of this compound lies in its embodiment of several important design principles in heterocyclic chemistry, including the strategic placement of halogen substituents to modulate electronic properties and the incorporation of flexible linkers to enable conformational diversity. This compound represents a sophisticated example of how modern synthetic chemistry can create complex molecular architectures that serve as valuable tools for exploring fundamental chemical principles and developing practical applications.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[(3-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3S/c20-15-5-2-4-14(10-15)17-11-18-19(22-7-8-24(18)23-17)25-12-13-3-1-6-16(21)9-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEPSDCGSQFUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multi-step reactions. One common method includes the copper-mediated oxidative [3 + 2]-annulation of nitroalkenes with in situ generated pyridinium imines . This method allows for the efficient synthesis of pyrazolo[1,5-a]pyrazines, including the target compound, under mild conditions.

Chemical Reactions Analysis

2-(3-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the halogenated positions, using nucleophiles under appropriate conditions.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural attributes that may lead to various therapeutic effects. Pyrazolo derivatives are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The presence of halogenated phenyl groups often enhances the biological activity of such compounds.

Case Studies

  • Antitumor Activity : Research indicates that pyrazolo compounds can inhibit cancer cell proliferation through various mechanisms. Studies on related pyrazolo compounds have demonstrated their ability to induce apoptosis in cancer cells, suggesting a similar potential for 2-(3-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine.
  • Anti-inflammatory Properties : Compounds with a pyrazolo core have been evaluated for their anti-inflammatory effects in preclinical models. These studies often focus on the inhibition of pro-inflammatory cytokines and pathways involved in chronic inflammation.

Neuropharmacology

Recent advancements in neuropharmacology highlight the potential use of pyrazolo derivatives as modulators of neurotransmitter receptors. For instance, compounds structurally related to this compound have been studied for their effects on metabotropic glutamate receptors, which are implicated in various neurological disorders such as Parkinson's disease .

Material Science Applications

The unique properties of this compound also make it suitable for applications in materials science. Its structural characteristics can be leveraged to develop new materials with specific electronic or photonic properties.

Potential Uses

  • Organic Electronics : The compound may be explored as a component in organic semiconductors due to its conjugated structure.
  • Sensors : Its chemical properties could enable the development of sensors for detecting environmental pollutants or biological markers.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core

Position 2 Substitutions
  • 2-(3-Chloro-4-ethoxyphenyl) derivative (): This compound replaces the 3-chlorophenyl group with a 3-chloro-4-ethoxyphenyl moiety. Molecular weight: 413.895 .
  • 2-(4-Chlorophenyl) derivative (): Substitution at the 4-position of the phenyl ring alters steric interactions.
  • However, this could reduce metabolic stability due to susceptibility to demethylation. Molecular weight: 297.72 .
Position 4 Substitutions
  • 4-[(4-Fluorobenzyl)thio] derivative () :
    Moving the fluorine from the 3- to 4-position on the benzyl group may alter binding pocket interactions. The 4-fluorine could create a dipole moment that enhances affinity for hydrophobic pockets .
  • 4-(Benzylsulfanyl) derivative (): Replacing the 3-fluorobenzylthio with a benzylsulfanyl group increases hydrophobicity (logP = 4.23) and may improve blood-brain barrier penetration.
  • 4-Trifluoromethyl derivatives () :
    Compounds like 2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (logP ≈ 2.5) exhibit enhanced metabolic resistance due to the trifluoromethyl group. The saturated pyrazine ring in tetrahydropyrazine derivatives improves conformational flexibility but reduces aromaticity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP Key Substituents Metabolic Stability
Target Compound ~395.85* ~4.0* 3-ClPh, 3-F-BnS- Moderate
2-(3-Chloro-4-ethoxyphenyl) derivative 413.895 4.5† 3-Cl-4-EtOPh, 3-F-BnS- High (ethoxy group)
4-(Benzylsulfanyl) derivative 331.44 4.23 2-MePh, BnS- Low
2-(3,4-Dimethoxyphenyl) derivative 297.72 2.8† 3,4-MeOPh, Cl Moderate

*Estimated based on structural analogs; †Predicted using QSAR models.

Biological Activity

2-(3-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines a chlorophenyl group and a fluorobenzylthio moiety, contributing to its distinct chemical properties and biological interactions.

Chemical Structure

The molecular formula for this compound is C19H13ClFN3SC_{19}H_{13}ClFN_3S, with a molecular weight of 369.8 g/mol. The compound's structure can be represented as follows:

ComponentValue
Molecular Formula C19H13ClFN3S
Molecular Weight 369.8 g/mol
CAS Number 1207012-95-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic routes often include the formation of the pyrazolo framework followed by the introduction of the chlorophenyl and fluorobenzylthio substituents. These reactions are crucial for establishing the compound's unique reactivity profile and biological potential.

Biological Activity

Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities. Notably, they have been investigated for their roles in:

  • Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting various cancer cell lines. For instance, related compounds have been evaluated against human cancer cell lines such as MCF-7 and K-562, demonstrating varying degrees of cytotoxicity .
  • Kinase Inhibition : The compound may act as an inhibitor for specific kinases, which are critical in signaling pathways associated with cancer progression. Studies have focused on its potential as a dual Src/Abl inhibitor, highlighting its relevance in targeted cancer therapies .
  • Antiviral Activity : Some pyrazole derivatives have been tested for antiviral properties, particularly their ability to inhibit viral replication by targeting thymidine kinase (TK). Molecular docking studies suggest that these compounds can bind effectively to the active site of TK, blocking viral processes .

Case Studies

  • Anticancer Evaluation : In a study evaluating the anticancer properties of various pyrazole derivatives, compounds structurally similar to this compound were tested against MCF-7 cells. Results indicated that certain modifications to the pyrazole core could enhance cytotoxic activity significantly.
  • Kinase Activity : A series of experiments assessed the inhibitory effects of substituted pyrazolo compounds on Src and Abl kinases. The findings suggested that modifications at the 4-position of the pyrazolo ring could lead to increased potency against these targets.

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazolo[1,5-a]pyrazine core. Key steps include:

  • Coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) to attach the 3-chlorophenyl moiety .
  • Thioether formation via nucleophilic substitution or metal-catalyzed coupling to introduce the 3-fluorobenzylthio group .
  • Optimization of reaction conditions (e.g., temperature, solvent, catalyst loading) to improve yield and purity. For example, iodine-catalyzed multicomponent reactions have been effective for analogous pyrazolo[1,5-a]pyrazine derivatives .

Advanced: How can reaction conditions be optimized for introducing the 3-fluorobenzylthio group?

Answer: Optimization strategies include:

  • Catalyst screening : Gold(I)-catalyzed cyclization reactions (e.g., intramolecular propargyl indole derivatives) improve regioselectivity .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur donors in thioether formation .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during sulfur insertion .
  • Purification : Use of preparative HPLC or column chromatography to isolate the target compound from byproducts .

Basic: What techniques are used for structural characterization?

Answer: Standard methods include:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions and connectivity .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .
  • X-ray crystallography to resolve crystal packing and stereochemical ambiguities .

Advanced: How to resolve structural ambiguities in substituted pyrazolo[1,5-a]pyrazines?

Answer: Advanced approaches include:

  • 2D-NMR experiments (NOESY, HSQC) to differentiate between regioisomers and confirm sulfur atom placement .
  • Computational modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .
  • Single-crystal X-ray diffraction to unambiguously assign substituent positions in complex derivatives .

Basic: What biological activities are reported for pyrazolo[1,5-a]pyrazine derivatives?

Answer: Reported activities include:

  • Kinase inhibition : ROS1 and PI3Kδ inhibition, relevant in oncology .
  • Anticancer activity : Growth inhibition in specific cancer cell lines (e.g., via pyrazolo[1,5-a][1,3,5]triazine derivatives) .
  • Antimicrobial effects : Structural analogs with oxazole or benzodioxole moieties show antifungal potential .

Advanced: How to analyze contradictory biological activity data across studies?

Answer: Address contradictions via:

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, ATP concentration) .
  • Structural analogs : Test derivatives with incremental modifications (e.g., fluorine substitution) to isolate activity drivers .
  • Off-target profiling : Use kinase selectivity panels to rule out non-specific binding .

Advanced: How to design structure-activity relationship (SAR) studies for substituent effects?

Answer: Methodological steps include:

  • Systematic substitution : Replace the 3-fluorobenzyl or 3-chlorophenyl groups with electron-withdrawing/donating analogs (e.g., CF₃, OCH₃) .
  • Bioisosteric replacement : Swap the thioether group with sulfoxide or sulfone to assess stability-activity trade-offs .
  • Pharmacophore mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonding with ROS1 ATP-binding pocket) .

Advanced: What computational methods predict the compound’s activity and stability?

Answer: Key approaches include:

  • Molecular docking : ROS1 homology models to prioritize derivatives with optimal binding poses .
  • Quantum mechanical calculations : Assess fluorine atom effects on electronic properties and metabolic stability .
  • MD simulations : Predict solubility and aggregation propensity in aqueous media .

Basic: What are common purification challenges, and how are they addressed?

Answer: Challenges and solutions:

  • Low solubility : Use mixed solvents (e.g., DCM:MeOH) for recrystallization .
  • Byproduct removal : Gradient elution in flash chromatography (e.g., hexane:EtOAc) .
  • Hygroscopicity : Lyophilization under inert atmosphere to prevent decomposition .

Advanced: How to assess stability under physiological conditions?

Answer: Stability studies involve:

  • pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via LC-MS .
  • Metabolic stability assays : Use liver microsomes to quantify CYP450-mediated oxidation .
  • Light/heat stress tests : Expose to 40°C/75% RH or UV light to identify degradation pathways .

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